FDNP-D-ALA-NH2

Catalog No.
S1536080
CAS No.
132055-99-3
M.F
C9H9FN4O5
M. Wt
272.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FDNP-D-ALA-NH2

CAS Number

132055-99-3

Product Name

FDNP-D-ALA-NH2

IUPAC Name

(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide

Molecular Formula

C9H9FN4O5

Molecular Weight

272.19 g/mol

InChI

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1

InChI Key

NEPLBHLFDJOJGP-SCSAIBSYSA-N

SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Isomeric SMILES

C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, also known as FDAB-(R)-Pn-OH or R-FDNP, is a reagent commonly used in proteomics research for the derivatization of amino acids and peptides [, ]. Proteomics is the large-scale study of proteins within an organism or biological sample. Derivatization refers to the process of modifying a molecule to improve its properties for analysis using techniques like mass spectrometry [].

Enantioselective Labeling of Amino Acids

R-FDNP is a valuable tool due to its ability to selectively label the C-terminus (carboxyl end) of L-amino acids [, ]. This enantioselectivity, meaning it reacts specifically with one form of a molecule (L in this case), allows researchers to distinguish between L- and D-amino acids, which are mirror images of each other with different properties. This differentiation is crucial in various biological processes and understanding protein function [].

FDNP-D-ALA-NH2, also known as 2-(4-fluoro-2,5-dinitrophenyl)-D-alanine amide, is an amino acid derivative characterized by the presence of a dinitrophenyl group and a fluoro substituent. Its molecular formula is C₉H₉FN₄O₅, with a molecular weight of 272.19 g/mol. This compound typically appears as a pale yellow solid and is soluble in organic solvents such as acetone and dimethyl sulfoxide, albeit slightly . The compound is notable for its applications in biochemical assays and as a reagent in various

Currently, there is no scientific literature available on the mechanism of action of (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide.

Due to the limited information on this specific compound, it's important to consider the potential hazards associated with similar molecules containing nitro groups:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
  • Flammability: Nitro groups can increase the flammability of a molecule.
  • Explosivity: In rare cases, under extreme conditions, nitroaromatic compounds can be explosive.
, primarily involving the derivatization of amino acids. It reacts with D- and L-amino acids to form diastereomeric derivatives, which can be analyzed through chromatographic techniques due to their differing retention times . The presence of the dinitrophenyl group enhances the compound's reactivity, allowing it to serve as a useful reagent in amino acid analysis.

The biological activity of FDNP-D-ALA-NH2 is linked to its ability to interact with enzymes and other biomolecules. Specifically, it has been utilized in studies related to D-amino acid transaminases, which play crucial roles in amino acid metabolism. The compound's derivatives may exhibit varying biological activities depending on the specific amino acids they are derived from, making them valuable tools in biochemical research .

Synthesis of FDNP-D-ALA-NH2 typically involves the reaction of D-alanine with 4-fluoro-2,5-dinitrobenzoyl chloride. The general steps for synthesis are as follows:

  • Preparation of D-alanine: Start with commercially available D-alanine.
  • Reaction with Dinitrobenzoyl Chloride: Add 4-fluoro-2,5-dinitrobenzoyl chloride to a solution containing D-alanine in an appropriate solvent.
  • Purification: Isolate the product through crystallization or chromatographic techniques.

This method allows for the efficient production of FDNP-D-ALA-NH2 while ensuring high purity levels.

FDNP-D-ALA-NH2 finds utility in various fields:

  • Amino Acid Analysis: It serves as a derivatizing agent for the identification and quantification of amino acids in complex mixtures.
  • Biochemical Research: The compound is used in studies investigating enzyme kinetics and metabolic pathways involving D-amino acids.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their interactions with biological systems.

Studies involving FDNP-D-ALA-NH2 have focused on its interactions with enzymes such as D-amino acid transaminases. These interactions are crucial for understanding the metabolic pathways of D-amino acids and can inform the development of enzyme inhibitors or activators that may have therapeutic benefits. Additionally, the compound's ability to form stable derivatives makes it an excellent candidate for further research into enzyme-substrate interactions.

FDNP-D-ALA-NH2 shares structural similarities with several other compounds, particularly those that contain dinitrophenyl groups or are derivatives of amino acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
FDNP-L-Ala-NH2C₉H₉FN₄O₅L-alanine derivative; used similarly in assays
FDNP-D-Val-NH2C₁₁H₁₃FN₄O₅Valine derivative; exhibits different reaction profiles
4-Fluoro-2,5-dinitroanilineC₆H₄F N₂O₂Base structure without amino acid functionality

These compounds highlight the unique properties of FDNP-D-ALA-NH2, particularly its specificity towards D-amino acids and its application in analytical chemistry.

XLogP3

1.6

Dates

Modify: 2023-08-15

Explore Compound Types